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Compound of Interest

Compound Name: Antitumor agent-133

Cat. No.: B15135625

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antitumor agent-133" is not universally unique and has been
attributed to several distinct investigational compounds in scientific literature. This guide
provides an in-depth overview of the in vitro cytotoxicity profiles for the most prominently cited
molecules matching this description: Anticancer agent 133 (Compound Rh2), a rhodium-based
complex; RM-133, an aminosteroid derivative; and MRTX1133, a selective KRASG12D
inhibitor. Researchers should verify the specific identity of their "Antitumor agent-133" before
proceeding with any experiments.

Anticancer agent 133 (Compound Rh2)

Anticancer agent 133 (also known as compound Rh2) is a rhodium(lll)-picolinamide complex
that has demonstrated cytotoxic and antimetastatic properties. Its mechanism of action involves
the induction of cell cycle arrest, apoptosis, and autophagy[1].

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50)
values for Anticancer agent 133 against various cancer cell lines.
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Cell Line Cancer Type Incubation Time IC50 (pM)
Hepatocellular

Huhl ) 48 hours 17.13
Carcinoma
Hepatocellular

Huh? 48 hours 8.27

Carcinoma

Data sourced from MedChemEXxpress.[2]

Mechanism of Action & Signaling Pathways

Anticancer agent 133 exerts its antitumor effects through multiple mechanisms. It is known to
induce programmed cell death through both apoptosis and autophagy[1]. Furthermore, it
inhibits cell metastasis by suppressing the expression of the Epidermal Growth Factor
Receptor (EGFR), a process mediated by FAK-regulated integrin B1[1].

The agent's anti-metastatic activity is linked to its ability to downregulate EGFR expression.
This is achieved by interfering with the Focal Adhesion Kinase (FAK) and integrin 1 signaling
axis, which is crucial for cell adhesion, migration, and survival.
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Caption: FAK-Integrin B1 regulation of EGFR and inhibition by Anticancer agent 133.

Anticancer agent 133 triggers two distinct programmed cell death pathways: apoptosis (Type )
and autophagy (Type Il). This dual mechanism enhances its cytotoxic efficacy against cancer
cells.
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Caption: Dual induction of apoptosis and autophagy by Anticancer agent 133.

RM-133 (Aminosteroid Derivative)

RM-133 is an aminosteroid derivative that has demonstrated potent in vitro and in vivo
antitumor activity against aggressive cancers such as ovarian and pancreatic cancer[3].

Data Presentation: In Vitro Cytotoxicity
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The following table summarizes the reported IC50 values for RM-133, highlighting its efficacy in
the low micromolar range.

Cell Line Cancer Type Incubation Time IC50 (pM)
OVCAR-3 Ovarian Cancer 72 hours 0.8
PANC-1 Pancreatic Cancer 72 hours 0.3
MCF-7 Breast Cancer 3 days 0.1
T-47D Breast Cancer 3 days 0.1
LNCaP Prostate Cancer 3 days 3.0
HL-60 Leukemia 3 days 0.1

Data sourced from PLoS One and a related research poster.

Mechanism of Action

The precise signaling pathway of RM-133 is not as extensively detailed in the provided search
results. However, its potent cytotoxic activity suggests a mechanism that effectively halts cell
proliferation in a variety of cancer cell lines. The compound exhibits a high selectivity index,
indicating a greater cytotoxic effect on cancer cells compared to normal cells.

MRTX1133 (KRASG12D Inhibitor)

MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRASG12D mutant protein,
a key driver in many cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for MRTX1133, demonstrating its
high potency and selectivity for KRASG12D-mutant cells.
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Cell Line Cancer Type KRAS Mutation IC50 (nM)

AsPc-1 Pancreatic G12D ~7-10

SW1990 Pancreatic G12D ~7-10

MIA PaCa-2 Pancreatic G1l2C 3.1

Multiple KRASG12D ) )

_ Various G12D Median ~5

lines

KRASWT lines Various Wild-Type >1,000-fold selectivity

Data compiled from studies on MRTX1133.

Mechanism of Action & Signaling Pathways

MRTX1133 directly binds to the KRASG12D protein, locking it in an inactive state. This
prevents the activation of downstream effector pathways, most notably the RAF-MEK-ERK

(MAPK) pathway, which is critical for cancer cell proliferation and survival.

By inhibiting KRASG12D, MRTX1133 effectively blocks the signal cascade that leads to
uncontrolled cell growth.
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Preparation

1. Culture & Harvest Cells

!

2. Seed Cells in 96-Well Plate

Treatment

3. Prepare Serial Dilutions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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